1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride
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Overview
Description
1-Amino-8-azaspiro[3. It is known for its unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride involves several steps. One common synthetic route includes the reaction of a suitable spirocyclic precursor with an amine source under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, as well as in environmental research for the development of new technologies.
Mechanism of Action
The mechanism of action of 1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride can be compared with other similar compounds, such as:
3-Amino-6-azaspiro[3.5]nonan-1-ol;dihydrochloride: This compound has a similar spirocyclic structure but differs in the position of the amino and hydroxyl groups.
1-Amino-8-azaspiro[3.5]nonan-2-ol;dihydrochloride: Another similar compound with a different hydroxyl group position, leading to distinct chemical and biological properties.
The uniqueness of 1-Amino-8-azaspiro[3
Properties
IUPAC Name |
1-amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-6-4-7(11)8(6)2-1-3-10-5-8;;/h6-7,10-11H,1-5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZMTHACWMAIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(CC2O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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